5(S),6(S)-DiHETE

Description

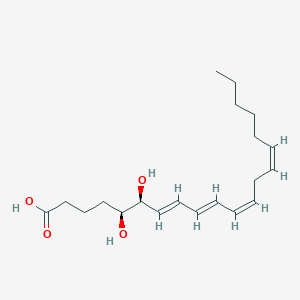

Structure

2D Structure

3D Structure

Properties

CAS No. |

82948-87-6 |

|---|---|

Molecular Formula |

C20H32O4 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(5S,6S,7Z,9Z,11E,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9+,12-11-,15-13-/t18-,19-/m0/s1 |

InChI Key |

UVZBUUTTYHTDRR-QSWMWBCCSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C/C=C\C=C/[C@@H]([C@H](CCCC(=O)O)O)O |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O |

Appearance |

Assay:≥98%A solution in ethanol |

Synonyms |

5S,6S-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 5s,6s Dihete

Formation from Leukotriene A4 (LTA4) Precursors

The unstable nature of LTA4 makes it susceptible to hydrolysis, yielding various dihydroxyeicosatetraenoic acids (diHETEs), including the 5S,6S isomer. nih.gov This conversion is a critical branch in the leukotriene metabolic cascade.

Leukotriene A4 is an extremely reactive epoxide that undergoes spontaneous hydrolysis in aqueous environments. nih.gov This non-enzymatic process leads to the formation of two diastereomers of 5,6-diHETE: 5S,6S-DiHETE and 5S,6R-DiHETE. nih.gov The non-enzymatic hydrolysis of LTA4 also yields other diHETE isomers, such as the Δ6-trans-LTB4 isomers. semanticscholar.orgcuanschutz.edupnas.org The formation of 5,6-diHETEs is often observed in in vitro conditions and during in vivo inflammatory responses. pnas.orgjabonline.in

Key Findings from Non-Enzymatic Hydrolysis Studies:

| Finding | Observation | Source(s) |

|---|---|---|

| Products of Hydrolysis | Spontaneous hydrolysis of LTA4 yields 5S,6S-DiHETE and 5S,6R-DiHETE. | nih.gov |

| Instability of LTA4 | LTA4 is highly unstable, with a half-life of less than 3 seconds at 37°C and pH 7.4, leading to rapid non-enzymatic degradation. | nih.gov |

| In Vivo Occurrence | Non-enzymatic hydrolysis products of LTA4, including 5,6-diHETEs, are detected during zymosan-induced peritonitis in mice. pnas.orgnih.gov |

While non-enzymatic hydrolysis is a significant route, specific enzymes can also catalyze the hydrolysis of LTA4 to form 5,6-diHETEs.

Soluble Epoxide Hydrolase (sEH): This enzyme can convert LTA4 into 5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid. qmul.ac.uk Specifically, soluble epoxide hydrolase has been shown to produce the 5S,6R-DiHETE isomer. nih.govresearchgate.net

Leukotriene A4 Hydrolase (LTA4H) Mutants: Interestingly, a specific mutant of LTA4 hydrolase, [Y383Q]LTA4H, has been found to produce 5S,6S-DiHETE as a novel enzymatic product, in addition to leukotriene B4 (LTB4). nih.gov This suggests that alterations in the active site of LTA4H can shift its catalytic activity towards the formation of 5S,6S-DiHETE. researchgate.net

Characteristics of Enzymatic LTA4 Hydrolysis:

| Enzyme | Product(s) | Key Finding | Source(s) |

|---|---|---|---|

| Soluble Epoxide Hydrolase (sEH) | 5S,6R-DiHETE | Catalyzes the stereoselective conversion of LTA4. | nih.govqmul.ac.ukresearchgate.net |

Involvement of Lipoxygenase (LOX) Pathways

The biosynthesis of LTA4, the essential precursor for 5S,6S-DiHETE, is initiated by the action of 5-lipoxygenase (5-LOX) on arachidonic acid.

The 5-lipoxygenase (5-LOX) enzyme catalyzes the initial two steps in the leukotriene biosynthesis pathway. atsjournals.orgfrontiersin.org First, it converts arachidonic acid into 5S-hydroperoxyeicosatetraenoic acid (5-HPETE). pnas.orgjabonline.in Subsequently, the same enzyme catalyzes the dehydration of 5-HPETE to form the unstable epoxide, LTA4. atsjournals.orgacs.org Therefore, 5-LOX activity is a prerequisite for the formation of 5S,6S-DiHETE.

Evidence suggests that a single enzyme can possess both 5-lipoxygenase and LTA4 synthase activities. atsjournals.orgpnas.orgnih.gov This dual functionality is attributed to the enzyme's ability to perform both 5- and 8-lipoxygenation. The synthesis of LTA4 from 5-HPETE requires an 8-lipoxygenase activity. jabonline.inpnas.orgnih.gov Studies on 5-LOX from various sources, including sheep uterus and potato tubers, have demonstrated this dual activity, where the enzyme first produces 5-HPETE from arachidonic acid and then converts it into LTA4. jabonline.inpnas.orgnih.govpnas.org

Evidence for Dual LOX Activity:

| Enzyme Source | Observation | Significance | Source(s) |

|---|---|---|---|

| Sheep Uterine 5-LOX | A single enzyme metabolizes arachidonic acid to 5-HPETE and further to 5,6-LTA4. | Demonstrates dual 5- and 8-LOX activity in a mammalian system. | jabonline.in |

| Potato Tuber Lipoxygenase | Purified enzyme converts arachidonic acid to 5-HPETE and then to LTA4. | Provided early evidence that a single protein can possess both activities. | pnas.orgnih.govpnas.org |

While 5-LOX is central to LTA4 formation, other lipoxygenase isoforms can be involved in the broader metabolism of arachidonic acid and its derivatives, sometimes in a transcellular manner where intermediates are passed between different cell types. cuanschutz.edufrontiersin.org For instance, 5-HPETE can be converted to 5,15-diHETE by 15-LOX or to 5,12-diHETE by 12-LOX. jabonline.in Furthermore, LTA4 can be metabolized by 12-LOX or 15-LOX to form lipoxins. encyclopedia.pubcaymanchem.com Human platelets, which lack 5-LOX, can take up LTA4 from neutrophils and convert it to Lipoxin A4 via their 12-lipoxygenase, a process that can involve the intermediate formation of 5S,6S-DiHETE. ki.se While these pathways primarily lead to other diHETE isomers and lipoxins, the interplay between different LOX isoforms highlights the complexity of eicosanoid biosynthesis. researchgate.netuni-wuppertal.de

Contributions of Cyclooxygenase (COX) Pathways

A notable route to the formation of DiHETE isomers involves a biosynthetic crossover between the 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) pathways. pnas.orgnih.gov In this process, a product of the 5-LOX pathway becomes a substrate for the COX-2 enzyme.

COX-2-Catalyzed Oxygenation of 5S-Hydroxyeicosatetraenoic Acid (5S-HETE)

The 5-lipoxygenase product, 5S-hydroxyeicosatetraenoic acid (5S-HETE), has been identified as an efficient and specific substrate for oxygenation by the COX-2 enzyme. nih.gov This interaction is highly specific to the COX-2 isoform, as the COX-1 isozyme is inactive with 5S-HETE. nih.gov The transformation involves the stereospecific insertion of three molecules of oxygen into the 5S-HETE substrate. pnas.org In contrast, the enantiomer 5R-HETE is a poor substrate for COX-2. pnas.org

The reaction of native COX-2 with 5S-HETE yields a major product, a bicyclic diendoperoxide, along with several minor by-products. nih.govresearchgate.net These by-products are thought to arise from slight variations in the alignment of the substrate within the enzyme's active site. nih.gov

Table 1: By-products of Native COX-2 Catalyzed Oxygenation of 5S-HETE

| By-product Name | Stereochemistry | Reference |

|---|---|---|

| 5,15-diHETE | 5S,15S | nih.govresearchgate.net |

| 5,15-diHETE | 5S,15R | nih.govresearchgate.net |

| 5,11-diHETE | 5S,11R | nih.govresearchgate.net |

Formation of Bicyclic Diendoperoxides as Intermediates

The primary product of the COX-2-catalyzed oxygenation of 5S-HETE is a unique bicyclic diendoperoxide. pnas.orgnih.gov This intermediate shares structural similarities with the well-known prostaglandin (B15479496) endoperoxide, PGH₂, such as a 9S,11R-endoperoxide and a 15S-hydroxyl group. pnas.orgnih.gov

However, a significant structural difference exists. The typical five-membered cyclopentyl ring found in PGH₂ (formed from carbons 8 through 12) is expanded in the 5S-HETE-derived diendoperoxide. pnas.orgnih.gov It features a seven-membered ring due to the incorporation of a second peroxide bridge that connects carbons 8 and 12. pnas.orgnih.gov This novel diendoperoxide is chemically unstable and can be further transformed into other bioactive molecules. pnas.orgnih.gov

Derivation from Eicosapentaenoic Acid (EPA) Metabolism

5S,6S-DiHETE is recognized as a metabolite of eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid. targetmol.comjst.go.jp Its formation from EPA can occur through distinct metabolic pathways.

One major pathway involves the cytochrome P450 (CYP) enzyme system. targetmol.comglpbio.com EPA is metabolized by CYP-catalyzed epoxidation, which can occur at the α-5 double bond to form 5,6-epoxyeicosatetraenoic acid (5,6-EEQ). targetmol.comglpbio.comwikipedia.org Subsequently, epoxide hydrolases convert this epoxide intermediate into the vicinal diol, 5,6-DiHETE. targetmol.comglpbio.comresearchgate.net

Alternatively, evidence suggests that 5S,6S-DiHETE can be formed as a non-enzymatic hydrolysis product of leukotriene A₄ (LTA₄). monash.edu LTA₄ is itself an intermediate in the 5-lipoxygenase pathway, which uses EPA as a substrate to generate series-5 leukotrienes. oup.com

Table 2: Key Enzymes in 5S,6S-DiHETE Metabolic Pathways

| Pathway | Enzyme(s) | Function | Reference |

|---|---|---|---|

| COX Pathway Crossover | Cyclooxygenase-2 (COX-2) | Oxygenates 5S-HETE to form a bicyclic diendoperoxide. | pnas.orgnih.gov |

| EPA Metabolism | Cytochrome P450 (CYP) Epoxygenases | Catalyze epoxidation of EPA at the 5,6-double bond. | targetmol.comglpbio.com |

| EPA Metabolism | Epoxide Hydrolases | Convert 5,6-epoxide intermediate to 5,6-DiHETE. | targetmol.comglpbio.comresearchgate.net |

| 5-Lipoxygenase Pathway | 5-Lipoxygenase (5-LOX) | Converts EPA into intermediates like LTA₄. | oup.com |

Mechanistic Investigations of 5s,6s Dihete Biological Actions

Cellular and Molecular Targets

Transient Receptor Potential Vanilloid 4 (TRPV4) Channel Modulation

5S,6S-DiHETE has been identified as an antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in various physiological processes, including vascular permeability. jst.go.jpresearchgate.net This antagonistic action is a key mechanism through which 5S,6S-DiHETE exerts its anti-inflammatory effects. jst.go.jp The modulation of TRPV4 by 5S,6S-DiHETE has been observed in vascular endothelial cells and is central to its ability to regulate endothelial barrier function. researchgate.netresearchgate.net

A primary consequence of TRPV4 channel activation is an influx of calcium ions (Ca²⁺) into the cell. nih.gov 5S,6S-DiHETE has been shown to inhibit this TRPV4-mediated calcium influx. In human umbilical vein endothelial cells (HUVECs), pretreatment with 5S,6S-DiHETE suppressed the increase in intracellular Ca²⁺ concentrations induced by the TRPV4 agonist GSK1016790A. jst.go.jpresearchgate.net Specifically, 1 µM of 5,6-DiHETE significantly suppressed the calcium influx induced by 10 nM of GSK1016790A in cells overexpressing TRPV4. jst.go.jpresearchgate.net This inhibition of calcium elevation in endothelial cells is a critical step in how 5S,6S-DiHETE attenuates vascular hyperpermeability during inflammation. researchgate.netnih.gov

The influx of calcium through TRPV4 channels can lead to the disruption of the endothelial barrier, increasing vascular permeability. researchgate.netaats.orgfrontiersin.org 5S,6S-DiHETE has demonstrated a protective effect against this disruption. Studies have shown that pretreatment with 5S,6S-DiHETE can abolish the disruption of endothelial cell-barrier formation in HUVECs induced by a TRPV4 agonist. researchgate.netresearchgate.net For instance, 1 µM of 5,6-DiHETE was effective against the barrier disruption caused by 50 nM of GSK1016790A. researchgate.net This action contributes to the compound's ability to suppress histamine-induced vascular hyperpermeability. jst.go.jp

Receptor Interactions (e.g., Leukotriene D4 Receptor Agonism for 5S,6R-DiHETE Isomer)

While the primary focus is on 5S,6S-DiHETE, it is important to distinguish its activity from its isomers. The isomer, 5S,6R-DiHETE, has been shown to interact with leukotriene receptors, specifically acting as an agonist for the Leukotriene D4 (LTD4) receptor. medchemexpress.commedchemexpress.com This interaction can induce physiological responses such as the contraction of guinea pig isolated ileum, an effect that can be blocked by LTD4 receptor antagonists. medchemexpress.commedchemexpress.com In contrast, studies on the binding affinity to LTD4 receptors in human lung tissues have shown a clear stereoselectivity, with the 5S,6R-LTD4 having a much higher potency than the 5R,6S-LTD4 isomer. nih.gov This highlights the stereospecificity of these lipid mediators and their receptor interactions.

Signaling Cascade Interventions

Nitric oxide (NO) is a crucial signaling molecule in the vascular system, acting as a vasorelaxant. nih.govfrontiersin.org Research has indicated that 5S,6S-DiHETE can influence NO production in endothelial cells. In HUVECs, treatment with 5S,6S-DiHETE was found to inhibit the production of NO. nih.govresearchgate.net This effect is linked to its ability to inhibit the elevation of intracellular Ca²⁺, a key activator of endothelial nitric oxide synthase (eNOS). nih.gov However, a study on the lactone derivative of 5,6-DiHETE (5,6-diHETE lactone or EPA-L) showed that it mediates endothelium-dependent vasodilation through a pathway independent of NO, involving G-protein-coupled receptor signaling. nih.gov This suggests that the impact of 5,6-DiHETE and its derivatives on NO signaling may be complex and context-dependent.

Influence on Intracellular Calcium Concentration Dynamics

The biological activities of 5S,6S-DiHETE are closely linked to its ability to modulate intracellular calcium ([Ca²⁺]i) signaling. Research indicates that this lipid mediator can suppress increases in [Ca²⁺]i in vascular endothelial cells, a key mechanism underlying its anti-inflammatory effects. jst.go.jp Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that 5S,6S-DiHETE significantly inhibits the rapid increase in [Ca²⁺]i induced by inflammatory agents like histamine (B1213489). nih.gov

This inhibitory effect is dose-dependent. For instance, while a concentration of 0.03 μM of 5,6-DiHETE did not significantly inhibit the histamine-induced calcium increase, concentrations of 0.1 μM and 0.3 μM resulted in significant suppression. nih.gov The mechanism for this calcium modulation is believed to involve the antagonism of Transient Receptor Potential Vanilloid 4 (TRPV4) channels. jst.go.jpresearchgate.net TRPV4 is a non-selective cation channel that plays a role in regulating calcium signaling. frontiersin.org In cells engineered to overexpress TRPV4, pretreatment with 1 µM of 5,6-DiHETE markedly suppressed the calcium influx triggered by a TRPV4 agonist, GSK1016790A. researchgate.netfrontiersin.org This suggests that 5,6-DiHETE directly interferes with TRPV4-mediated signaling pathways to control calcium entry into the cell. researchgate.net

Table 1: Effect of 5,6-DiHETE Pretreatment on Histamine-Induced Calcium Influx in HUVECs

| Pretreatment Agent | Concentration | Area Under the Curve (AUC) of [Ca²⁺]i | Outcome |

|---|---|---|---|

| Histamine (Control) | 10 μM | 12.2 ± 2.1 | Rapid increase in [Ca²⁺]i |

| 5,6-DiHETE | 0.03 μM | 7.8 ± 2.3 | No significant inhibition |

| 5,6-DiHETE | 0.1 μM | 5.9 ± 1.5 | Significant inhibition |

| 5,6-DiHETE | 0.3 μM | 1.8 ± 1.1 | Significant, dose-dependent inhibition |

Data sourced from a study on HUVECs, where cells were pretreated with 5,6-DiHETE before stimulation with histamine. nih.gov

Regulation of Cellular Responses in Inflammation and Vascular Biology

Attenuation of Vascular Hyperpermeability

A key anti-inflammatory action of 5S,6S-DiHETE is its ability to attenuate vascular hyperpermeability, a hallmark of acute inflammation where blood vessels become leaky. jst.go.jpnih.gov In vivo experiments have shown that pretreatment with 5,6-DiHETE significantly inhibits the vascular hyperpermeability induced by histamine in a mouse ear model. jst.go.jpnih.gov

The mechanism behind this effect is tied to its influence on endothelial cells, which form the inner lining of blood vessels. Inflammatory mediators like histamine cause these cells to contract, creating gaps and increasing the permeability of the endothelial barrier. nih.gov 5S,6S-DiHETE counteracts this by preventing histamine-induced endothelial barrier disruption in HUVECs. nih.gov This action is directly linked to its ability to inhibit the elevation of intracellular Ca²⁺ and its antagonism of TRPV4 channels, as activation of these channels is involved in increasing vascular permeability. jst.go.jpmdpi.comresearchgate.net By stabilizing the endothelial barrier, 5,6-DiHETE effectively reduces fluid leakage from blood vessels into surrounding tissues during an inflammatory response. nih.govnih.gov

Inhibition of Histamine-Induced Inflammatory Responses

5S,6S-DiHETE demonstrates a potent ability to inhibit inflammatory responses triggered by histamine, a major mediator in allergic reactions and inflammation. nih.govnih.gov Administration of 5,6-DiHETE has been shown to suppress histamine-induced inflammation, specifically targeting vascular dilation and hyperpermeability. nih.gov This inhibitory action is not a result of 5,6-DiHETE itself causing an inflammatory reaction; studies confirm that the compound alone does not induce inflammation. nih.gov

The primary mechanism for this anti-histaminic effect is the suppression of intracellular Ca²⁺ elevation in vascular endothelial cells. jst.go.jpnih.gov Histamine typically binds to its receptors on endothelial cells, initiating a signaling cascade that leads to increased intracellular calcium, which in turn triggers the production of vasodilating substances and increases vascular permeability. nih.govnih.gov By blocking this calcium signal, 5,6-DiHETE effectively short-circuits the inflammatory cascade initiated by histamine. jst.go.jpnih.gov This targeted inhibition of histamine-mediated responses underscores the potential of 5,6-DiHETE as a modulator of inflammatory conditions. nih.gov

Modulation of Vascular Tone and Relaxation

5S,6S-DiHETE also plays a role in modulating vascular tone, which is the degree of constriction within a blood vessel. In isolated mouse aorta, 5,6-DiHETE treatment did not affect vascular contraction but specifically attenuated acetylcholine-induced vascular relaxation. nih.govresearchgate.net Vascular relaxation is often mediated by nitric oxide (NO), a potent vasorelaxant factor produced by endothelial cells through the enzyme endothelial nitric oxide synthase (eNOS). nih.gov

Research using HUVECs revealed that 5,6-DiHETE inhibits the production of NO stimulated by histamine. nih.gov This is achieved by reducing the phosphorylation of eNOS, the process that activates the enzyme. nih.gov The inhibition of NO production is consistent with 5,6-DiHETE's primary mechanism of suppressing intracellular calcium elevation, as eNOS activation is a calcium-dependent process. nih.govnih.gov By limiting NO production, 5,6-DiHETE can modulate the relaxation of vascular smooth muscle, thereby influencing blood flow and vascular tone during inflammatory events. nih.gov

Table 2: Effect of 5,6-DiHETE on Histamine-Induced Nitric Oxide (NO) Production in HUVECs

| Treatment | Concentration | NO Production (pmol/μg protein) |

|---|---|---|

| Control | - | Baseline |

| Histamine | 10 μM | 0.31 ± 0.06 |

| Histamine + 5,6-DiHETE | 10 μM + 0.1 μM | 0.11 ± 0.06 |

| Histamine + Diphenhydramine | 10 μM + 10 μM | Abrogated |

Data shows that pretreatment with 0.1 μM 5,6-DiHETE significantly inhibited histamine-induced NO production. nih.gov Diphenhydramine, a histamine receptor blocker, was used as a control. nih.gov

Effects on Mast Cell Degranulation and Mediator Release

The anti-inflammatory properties of 5S,6S-DiHETE extend to its effects on mast cells, which are critical players in allergic and inflammatory responses. A key function of activated mast cells is degranulation, the process of releasing potent inflammatory mediators, such as histamine, from intracellular granules. nih.gov

In a mouse model of allergic conjunctivitis, the administration of (±)5(6)-DiHETE was found to significantly attenuate mast cell degranulation. nih.gov By inhibiting this process, 5,6-DiHETE presumably leads to a decrease in the release of histamine and other inflammatory mediators that drive allergic symptoms. nih.gov This suggests that 5,6-DiHETE can act on the initial stages of an allergic inflammatory cascade, not only by blocking the effects of histamine on the vasculature but also by reducing its release from mast cells. nih.govresearchgate.net

In Vitro Research Models for 5s,6s Dihete Studies

Cell Culture Systems

Cell-based assays provide a controlled environment to study the direct effects of 5S,6S-DiHETE on specific cell types and molecular pathways.

Human Umbilical Vein Endothelial Cells (HUVECs)

HUVECs have been a cornerstone in vitro model for dissecting the vascular effects of 5S,6S-DiHETE. Research has shown that this compound can modulate several key functions of endothelial cells. For instance, pretreatment with 5S,6S-DiHETE has been found to inhibit histamine-induced endothelial barrier disruption. nih.gov This is a critical finding, as the integrity of the endothelial barrier is paramount in regulating vascular permeability.

Further studies with HUVECs have demonstrated that 5S,6S-DiHETE can suppress the production of nitric oxide (NO), a potent vasorelaxant, and inhibit the phosphorylation of endothelial nitric oxide synthase (eNOS). nih.gov The compound also effectively blocks histamine-induced increases in intracellular calcium concentrations ([Ca2+]i), a key signaling event that precedes many endothelial responses. nih.govnih.gov Specifically, 0.1 µM 5S,6S-DiHETE was shown to suppress histamine-induced barrier disruption, calcium influx, and NO production. jst.go.jp Moreover, 1 µM of 5S,6S-DiHETE was observed to abolish the disruption of endothelial cell-barrier formation induced by the TRPV4 agonist GSK1016790A. jst.go.jp

Table 1: Effects of 5S,6S-DiHETE on HUVECs

| Experimental Condition | Observed Effect of 5S,6S-DiHETE | Reference |

|---|---|---|

| Histamine-induced barrier disruption | Inhibition | nih.gov |

| Histamine-induced NO production | Inhibition | nih.gov |

| Histamine-induced eNOS phosphorylation | Inhibition | nih.gov |

| Histamine-induced intracellular Ca2+ increase | Inhibition | nih.govnih.gov |

| GSK1016790A-induced barrier disruption | Abolished at 1 µM | jst.go.jp |

Overexpression Systems for Ion Channel or Receptor Analysis (e.g., HEK293T cells expressing TRPV4)

To investigate the molecular targets of 5S,6S-DiHETE, researchers have employed overexpression systems, such as Human Embryonic Kidney 293T (HEK293T) cells engineered to express specific ion channels or receptors. A significant focus has been on the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in various physiological processes.

In HEK293T cells overexpressing TRPV4, pretreatment with 1 µM of 5S,6S-DiHETE was found to significantly suppress the increase in intracellular calcium induced by the TRPV4 agonist GSK1016790A. jst.go.jpresearchgate.netnih.gov This finding strongly suggests that 5S,6S-DiHETE acts as an antagonist of the TRPV4 channel, thereby inhibiting its activation and downstream signaling. jst.go.jpresearchgate.net This antagonistic activity on TRPV4 is believed to be a key mechanism behind the anti-inflammatory effects of 5S,6S-DiHETE. nih.gov

Table 2: Effect of 5S,6S-DiHETE on TRPV4-Expressing HEK293T Cells

| Cell Line | Agonist | Effect of 5S,6S-DiHETE Pretreatment (1 µM) | Reference |

|---|---|---|---|

| HEK293T expressing TRPV4 | GSK1016790A (10 nM) | Reduced intracellular Ca2+ increase | jst.go.jpresearchgate.netnih.gov |

Immune Cell Models (e.g., Leukocytes, Mononuclear Cells)

The influence of 5S,6S-DiHETE on immune cells has also been a subject of investigation. While the direct effects on leukocytes and mononuclear cells are part of a broader area of research into lipid mediators, studies have indicated that 5S,6S-DiHETE can modulate inflammatory responses. For example, the compound has been shown to inhibit edema formation and leukocyte infiltration in inflamed colon tissue in animal models, suggesting an indirect effect on immune cell trafficking. researchgate.netnih.gov

In vitro studies on specific immune cell types are crucial for a complete understanding. For instance, dendritic cells, which are key regulators of the immune system, are known to produce various eicosanoids. pnas.org The metabolism of arachidonic acid in leukocytes can lead to the formation of dihydroxyeicosatetraenoic acids (diHETEs), highlighting the relevance of studying these compounds in an immunological context. researchgate.net Furthermore, research has shown that 5S,6S-DiHETE can suppress mast cell degranulation in vitro, which is a critical event in allergic reactions. researchgate.net

Isolated Tissue and Organ Preparations

Moving from single-cell systems to more complex tissue preparations allows for the study of 5S,6S-DiHETE's effects in a more physiologically relevant context, where multiple cell types interact.

Isolated Mouse Aorta for Vascular Function Analysis

Experiments using isolated mouse aorta have provided valuable insights into the direct effects of 5S,6S-DiHETE on vascular tone. In these preparations, 5S,6S-DiHETE itself did not appear to influence vascular contraction. nih.govnih.gov However, it was found to attenuate acetylcholine-induced vascular relaxation. nih.govnih.govresearchgate.net This suggests that 5S,6S-DiHETE can modulate endothelial-dependent vasodilation. A concentration of 1 µM 5S,6S-DiHETE was shown to attenuate the vascular dilation induced by 1 µM acetylcholine. jst.go.jp

Guinea Pig Ileum Contraction Assays for Receptor Agonism

The guinea pig ileum has been used as a classical pharmacological preparation to assess the contractile or relaxant properties of various substances and to characterize receptor interactions. In this model, 5S,6R-DiHETE, a stereoisomer of 5S,6S-DiHETE, has been shown to induce contraction of the guinea pig ileum with an ED50 value of 1.3 μM. vulcanchem.combertin-bioreagent.com This effect was inhibited by leukotriene D4 (LTD4) receptor antagonists, indicating that 5S,6R-DiHETE acts as a weak agonist at LTD4 receptors. vulcanchem.combertin-bioreagent.commedchemexpress.com

In Vivo Animal Models in 5s,6s Dihete Research

Models of Inflammatory Conditions

Vascular Inflammation Models (e.g., Mouse Ear Inflammation)

The mouse ear inflammation model is a well-established method for studying vascular aspects of inflammation, such as dilation and hyperpermeability. In this model, pretreatment with 5S,6S-DiHETE has been shown to inhibit histamine-induced inflammation. nih.govnih.gov Intravital imaging of mouse ears revealed that histamine (B1213489) administration caused significant extravasation of fluorescently labeled dextran (B179266), indicating increased vascular permeability. nih.gov Pretreatment with 5S,6S-DiHETE narrowed the area of this leakage. nih.gov Furthermore, while 5S,6S-DiHETE itself did not induce an inflammatory reaction, it effectively attenuated histamine-induced vascular dilation and hyperpermeability. nih.govnih.gov Studies using an isolated mouse aorta further demonstrated that 5S,6S-DiHETE could attenuate acetylcholine-induced vascular relaxation, a key component of the inflammatory response. nih.govnih.gov

Gastrointestinal Inflammation Models (e.g., Murine Colitis Induced by DSS)

The dextran sulfate (B86663) sodium (DSS)-induced colitis model in mice is a widely used tool for studying inflammatory bowel disease (IBD). Research has shown that the concentration of 5S,6S-DiHETE is significantly increased in the colon tissue during the healing phase of DSS-induced colitis in mice. jst.go.jpnih.gov Administration of 5S,6S-DiHETE in this model has demonstrated therapeutic effects. jst.go.jpnih.gov Both intraperitoneal and oral administration of 5S,6S-DiHETE promoted recovery from colitis, ameliorating symptoms such as weight loss and diarrhea. jst.go.jpnih.gov Histological analysis of the colon tissue from these mice revealed that 5S,6S-DiHETE treatment inhibited edema formation, neutrophil infiltration, and mucosal ulceration. nih.govresearchgate.netresearchgate.net

Allergic Response Models (e.g., Mouse Allergic Conjunctivitis)

The mouse model of allergic conjunctivitis (AC) is used to investigate the inflammatory mechanisms of ocular allergies. In a pollen-induced AC mouse model, intraperitoneal administration of 5S,6S-DiHETE significantly inhibited allergic symptoms, including eyelid edema and tearing. frontiersin.orgnih.gov Furthermore, both intraperitoneal and topical administration of 5S,6S-DiHETE was shown to be effective in a histamine-induced ocular inflammation model, reducing tearing and increased vascular permeability. frontiersin.orgnih.gov Histological analysis revealed that 5S,6S-DiHETE administration attenuated mast cell degranulation and eosinophil infiltration into the conjunctiva. frontiersin.orgnih.govresearchgate.net

Evaluation of Biological Outcomes and Pathophysiological Roles

Assessment of Vascular Permeability Markers

A key biological outcome evaluated in 5S,6S-DiHETE research is its effect on vascular permeability. Increased vascular permeability is a hallmark of inflammation, leading to fluid leakage and tissue edema. In vivo studies have consistently demonstrated the ability of 5S,6S-DiHETE to attenuate vascular hyperpermeability. nih.govjst.go.jp The Miles assay, which measures the extravasation of Evans blue dye, has been used to quantify this effect. In a histamine-induced ocular inflammation model, both intraperitoneal and topical administration of 5S,6S-DiHETE significantly attenuated the leakage of Evans blue dye, indicating a reduction in vascular permeability. frontiersin.orgresearchgate.net This effect is believed to be mediated, at least in part, by the inhibition of histamine-induced increases in intracellular calcium in endothelial cells. nih.govnih.gov

Behavioral Assessments in Allergic Responses (e.g., Scratching Behavior)

Behavioral assessments are a cornerstone of in vivo research on allergic responses, providing a direct measure of pruritus (itching), a hallmark symptom of many allergic conditions like atopic dermatitis and allergic conjunctivitis. nih.govfrontiersin.org The quantification of scratching behavior in animal models serves as a crucial endpoint for evaluating the efficacy of potential therapeutic compounds. frontiersin.orgnih.gov In the context of 5S,6S-DiHETE research, specific models have been employed to investigate its effects on itch.

Research has utilized a serotonin-induced pruritus model in mice to assess the anti-pruritic potential of (±)5,6-DiHETE. researchgate.netnih.govresearchgate.net In these experiments, an intradermal injection of serotonin (B10506) into the cheek of the mice is used to reliably induce a quantifiable scratching behavior. researchgate.netresearchgate.net Studies have demonstrated that the intraperitoneal administration of (±)5,6-DiHETE significantly inhibits this serotonin-induced scratching. researchgate.netnih.govresearchgate.net This finding was observed as part of a broader investigation into the effects of the compound on a mouse model of allergic conjunctivitis, where it also attenuated mast cell degranulation and eosinophil infiltration. nih.govfrontiersin.org The release of mediators, such as histamine, from mast cells is a known cause of many allergic symptoms, including itching. merckmanuals.com

The inhibition of scratching behavior by (±)5,6-DiHETE was found to be comparable to the effect of HC-067047, a known antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, suggesting a potential mechanism for its anti-pruritic action. nih.gov

Research Findings on 5S,6S-DiHETE and Scratching Behavior

The following table summarizes the key findings from an animal model used to assess the impact of 5S,6S-DiHETE on allergic scratching behavior.

| Model | Pruritus Inducer | Test Compound | Key Finding |

| Serotonin-induced pruritus in mice | Serotonin (10 μg, intradermal injection in the cheek) | (±)5,6-DiHETE (300 µg/kg, intraperitoneal) | Significantly reduced the frequency of serotonin-induced scratching behavior. researchgate.netnih.govresearchgate.net |

Analytical and Methodological Approaches for 5s,6s Dihete Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to isolating 5S,6S-DiHETE from complex lipid mixtures, thereby preventing interference from other structurally similar eicosanoids.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used platform for the analysis of lipid mediators, including 5S,6S-DiHETE. nih.gov This technique offers high sensitivity and specificity, allowing for the simultaneous screening and quantification of over 100 lipid mediators from various fatty acid precursors. nih.gov The methodology involves an initial solid-phase extraction (SPE) of the compounds from the biological sample, followed by LC-MS/MS analysis. nih.gov In this setup, the liquid chromatography component separates the lipids, and the mass spectrometer detects and quantifies them based on their mass-to-charge ratio and specific fragmentation patterns. lipidmaps.orglipidmaps.org

For 5S,6S-DiHETE, specific retention times and mass transitions are used for its unambiguous identification and quantification. The limit of detection (LOD) and limit of quantitation (LOQ) are crucial metrics for these assays, ensuring that trace amounts of the analyte can be reliably measured. lipidmaps.org

| Parameter | Value | Reference |

|---|---|---|

| Retention Time | 10.56 min | nih.gov |

| Retention Time | 9.0 min | lipidmaps.org |

| Precursor Ion [M-H]- (m/z) | 335 | nih.govlipidmaps.org |

| Product Ion (m/z) | 145 | nih.gov |

| Product Ion (m/z) | 163 | lipidmaps.org |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a fundamental technique for the separation and purification of organic molecules based on their hydrophobicity. researchgate.netvcu.edu In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; analytes like 5S,6S-DiHETE are separated based on their hydrophobic interactions with the stationary phase. vcu.edu This method is effective for separating dihydroxy-eicosatetraenoic acid (DiHETE) isomers from one another. nih.govnih.gov

In a specific analysis of a standard 5(S),6(S)-DiHETE, RP-HPLC analysis yielded a distinct peak with a retention time of 35.46 minutes, demonstrating the technique's utility for its identification. researchgate.net The separation achieved through RP-HPLC is often a preliminary step before further characterization by spectrometric methods. nih.gov

Spectrometric Techniques for Characterization

Spectrometric techniques provide detailed structural information about the separated compounds, confirming their identity and structure.

Ultraviolet-Visible (UV-Vis) spectrophotometry is used to detect and characterize compounds containing chromophores, such as the conjugated double bond systems present in DiHETEs. The conjugated tetraene structure within 5S,6S-DiHETE results in a characteristic UV absorption spectrum. nih.gov Analysis of a purified this compound standard following RP-HPLC separation showed a distinct UV spectrum. researchgate.net The maximum UV absorbance for 5,6-DiHETE has been reported to be around 273 nm. caymanchem.com This property is highly useful for monitoring the elution of DiHETEs from HPLC columns and for their initial characterization. For instance, the related compound 5S,12S-diHETE exhibits a UV absorption maximum at 271 nm, with shoulders at 261 nm and 281 nm. nih.gov

Tandem mass spectrometry (MS/MS) is essential for the structural elucidation of eicosanoids. uab.edu In this technique, a specific ion (the precursor or parent ion) is selected and then fragmented through collision-induced dissociation (CID) to produce a series of smaller ions (product or daughter ions). uab.eduuab.edu The resulting fragmentation pattern is a unique fingerprint that can be used to identify the molecule.

For 5,6-DiHETE, the deprotonated molecule [M-H]⁻ serves as the precursor ion with a mass-to-charge ratio (m/z) of 335. nih.govlipidmaps.org MS/MS analysis generates specific product ions that are characteristic of the 5S,6S-DiHETE structure. These specific precursor-to-product ion transitions are monitored in techniques like Multiple Reaction Monitoring (MRM) to achieve highly selective and sensitive quantification, even in complex biological samples. nih.gov

| Precursor Ion (m/z) | Product Ion (m/z) | Technique | Reference |

|---|---|---|---|

| 335 | 145 | LC-MS/MS | nih.gov |

| 335 | 163 | LC-MS/MS | lipidmaps.org |

Stereochemical Analysis Methods

Determining the specific three-dimensional arrangement, or stereochemistry, of the hydroxyl groups in 5S,6S-DiHETE is crucial, as different stereoisomers can have distinct biological activities. The analysis of stereochemistry often requires specialized techniques.

One common approach involves the chromatographic separation of diastereomers. nih.gov If the compound is derivatized with a chiral reagent, the resulting diastereomers can often be separated using standard HPLC techniques. nih.gov Another powerful method for confirming the absolute configuration of hydroxyl groups is exciton-coupled circular dichroism (CD) spectroscopy. nih.gov This technique has been successfully used to assign the absolute configuration of hydroxy groups in other DiHETE isomers, such as 5S,11R-diHETE. nih.gov While specific applications to 5S,6S-DiHETE are less detailed in the literature, these established methods for related compounds represent the primary approaches for confirming its precise stereochemical structure.

Chemical Derivatization and Retention Index Algorithms for 5S,6S-DiHETE Detection and Quantification

The detection and quantification of 5S,6S-dihydroxyeicosatetraenoic acid (5S,6S-DiHETE) by gas chromatography-mass spectrometry (GC-MS) necessitates chemical derivatization to enhance its volatility and thermal stability. This is a critical step due to the presence of polar functional groups—two hydroxyls and a carboxylic acid—which would otherwise lead to poor chromatographic performance and thermal degradation in the GC inlet and column.

Common Derivatization Strategies

For GC-MS analysis of dihydroxy eicosanoids like 5S,6S-DiHETE, a two-step derivatization process is commonly employed. This typically involves:

Esterification of the Carboxylic Acid: The carboxyl group is converted into a less polar ester, most commonly a methyl ester (ME). This is often achieved by reaction with diazomethane or by using reagents like methanolic HCl or BF3/methanol.

Silylation of Hydroxyl Groups: The hydroxyl groups are converted into trimethylsilyl (TMS) ethers. This is accomplished using silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

The resulting derivative, the methyl ester, bis-trimethylsilyl ether of 5S,6S-DiHETE, is significantly more volatile and thermally stable, making it amenable to GC-MS analysis. An alternative derivatization approach involves the use of pentafluorobenzyl (PFB) bromide to esterify the carboxylic acid, which can enhance sensitivity in electron capture negative ion mass spectrometry.

Role of Retention Index Algorithms

Retention indices (RI) are a crucial tool for the identification of compounds in complex biological matrices, providing a more reliable identification parameter than absolute retention times, which can vary between instruments and analytical runs. The retention index converts the retention time of a compound to a system-independent value by normalizing it to the retention times of a series of n-alkanes.

For compounds like 5S,6S-DiHETE, retention index algorithms are employed in conjunction with mass spectral data to improve the confidence of identification, especially when distinguishing between closely related isomers. The retention index of a derivatized analyte is compared against a library of known retention indices for confirmation.

Recent analytical strategies have focused on developing chemical derivatization-based retention index algorithms for the comprehensive annotation of oxylipins, including DiHETE isomers. These approaches leverage the predictable shifts in retention indices caused by specific derivatization reactions to aid in the structural elucidation and identification of novel metabolites.

Research Findings and Data

Research on the GC-MS analysis of various dihydroxy and trihydroxy eicosatetraenoic acids has demonstrated the utility of derivatization and retention indices. For instance, the trimethylsilyl ether methyl ester derivatives of these compounds have been successfully separated and identified using capillary GC columns.

While specific retention index data for the 5S,6S-DiHETE derivative is not widely published in extensive databases, representative data for a related dihydroxy eicosatetraenoic acid derivative illustrates the typical values obtained. For example, the trimethylsilyl ether methyl ester of a dihydroxy eicosatetraenoic acid has been reported with a C-value of 22.4 on a 1% SE-30 GC column, which is a form of retention index.

The table below presents a hypothetical but representative dataset that would be generated in a study analyzing 5S,6S-DiHETE and its isomers, showcasing the kind of data obtained through these analytical approaches.

| Compound | Derivative | GC Column | Retention Time (min) | Calculated Retention Index |

| 5S,6S-DiHETE | Methyl Ester, bis-TMS Ether | DB-5ms (30m x 0.25mm) | 21.85 | 2245 |

| 5R,6R-DiHETE | Methyl Ester, bis-TMS Ether | DB-5ms (30m x 0.25mm) | 21.92 | 2248 |

| 8,9-DiHETE | Methyl Ester, bis-TMS Ether | DB-5ms (30m x 0.25mm) | 22.15 | 2259 |

| 11,12-DiHETE | Methyl Ester, bis-TMS Ether | DB-5ms (30m x 0.25mm) | 22.38 | 2270 |

| 14,15-DiHETE | Methyl Ester, bis-TMS Ether | DB-5ms (30m x 0.25mm) | 22.51 | 2276 |

This table is illustrative and provides representative data for educational purposes.

Future Directions and Emerging Research Avenues for 5s,6s Dihete

Elucidation of Endogenous Physiological Production and Regulation in Specific Tissues and Cell Types

Initial research has identified 5S,6S-DiHETE in the healing phase of inflamed colon tissue in mice, suggesting a role in the resolution of inflammation. jst.go.jp It is derived from the metabolism of EPA. jst.go.jp Further investigation is needed to identify the specific cell types responsible for its production. While it's known that human platelets can convert leukotriene A4 to 5S,6S-DiHETE, the complete biosynthetic pathway and its regulation in various tissues remain to be fully mapped out. ki.se Studies have shown that its levels can be modulated by external factors, such as statin therapy, which was found to upregulate 5,6-DiHETE. ahajournals.orgahajournals.org Understanding the specific enzymes and signaling cascades that control its synthesis in different physiological and pathological contexts is a critical next step. For instance, exploring its production in immune cells like neutrophils, eosinophils, and macrophages, which are central to the inflammatory response, will be crucial. wikipedia.org

Identification of Novel Receptors or Binding Partners Beyond Current Discoveries

A significant breakthrough in understanding the mechanism of action of 5S,6S-DiHETE has been the identification of the transient receptor potential vanilloid 4 (TRPV4) channel as a target. jst.go.jpresearchgate.net 5,6-DiHETE acts as an antagonist to TRPV4, inhibiting histamine-induced vascular hyperpermeability. jst.go.jpresearchgate.netresearchgate.net This interaction prevents excessive calcium influx into vascular endothelial cells, thereby stabilizing the endothelial barrier. researchgate.netnih.gov However, it is plausible that other receptors or binding partners for 5S,6S-DiHETE exist. The concept of ligand-receptor interactions suggests that a single ligand can have multiple binding partners, leading to diverse biological effects. wikipedia.org Future research should focus on identifying other potential molecular targets to gain a more comprehensive understanding of its signaling network. Techniques such as affinity chromatography and mass spectrometry could be employed to pull down and identify proteins that interact with 5S,6S-DiHETE in various cell types.

Investigation into the Downstream Signaling Pathways and Gene Expression Modulation

The binding of 5S,6S-DiHETE to TRPV4 initiates a signaling cascade that ultimately leads to anti-inflammatory effects. jst.go.jp The immediate downstream effect is the inhibition of intracellular calcium elevation in endothelial cells. nih.gov This, in turn, likely affects a host of calcium-dependent signaling pathways. Research is needed to delineate the specific downstream signaling molecules and transcription factors that are modulated by 5S,6S-DiHETE. This includes investigating its impact on key inflammatory pathways such as NF-κB and MAPK signaling. Furthermore, understanding how 5S,6S-DiHETE modulates gene expression is essential. wikipedia.org Gene expression profiling studies, such as microarray or RNA-sequencing, in cells treated with 5S,6S-DiHETE could reveal novel genes and pathways regulated by this lipid mediator, providing deeper insights into its anti-inflammatory and pro-resolving functions. nih.gov

Exploration of 5S,6S-DiHETE as a Biomarker for Inflammatory Resolution or Disease States

Given its production during the healing phase of inflammation, 5S,6S-DiHETE holds potential as a biomarker for the resolution of inflammation. jst.go.jp Monitoring its levels in biological fluids such as plasma could provide an indication of the body's capacity to resolve inflammation. Studies have already shown its presence and modulation in response to statin therapy and in conditions like endotoxemia. ahajournals.orgfrontiersin.org For instance, one study identified a panel of metabolites including 5,6-DiHETE that showed good predictive performance in diagnosing chronic subdural hematoma. researchgate.net Further clinical studies are warranted to correlate the levels of 5S,6S-DiHETE with the clinical course of various inflammatory diseases, such as inflammatory bowel disease, allergic conjunctivitis, and cardiovascular diseases. researchgate.netfrontiersin.org This could lead to the development of new diagnostic or prognostic tools.

Potential for Therapeutic Development as an Anti-Inflammatory Lipid Mediator

The demonstrated anti-inflammatory and pro-healing effects of 5S,6S-DiHETE make it an attractive candidate for therapeutic development. jst.go.jpresearchgate.net Studies in mouse models of colitis have shown that both intraperitoneal and oral administration of 5,6-DiHETE can promote healing and ameliorate inflammation. researchgate.netdntb.gov.ua It has also shown therapeutic potential in models of allergic conjunctivitis. frontiersin.org The fact that it is a naturally occurring metabolite of EPA, a fatty acid known for its health benefits, and is found in fish intestines, suggests a favorable safety profile. jst.go.jp Future research should focus on optimizing its delivery and formulation for clinical use. Further preclinical studies are necessary to evaluate its efficacy and safety in a wider range of inflammatory and disease models before it can be considered for human clinical trials.

Q & A

Q. How can researchers ensure reproducibility in 5S,6S-DiHETE studies given its instability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.